2-methanesulfonylcyclopentane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-methanesulfonylcyclopentane-1-carboxylic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a methanesulfonyl group and a carboxylic acid group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonylcyclopentane-1-carboxylic acid typically involves the introduction of the methanesulfonyl group and the carboxylic acid group onto a cyclopentane ring. One common method involves the sulfonylation of cyclopentane derivatives followed by carboxylation. Specific reaction conditions, such as the use of sulfonyl chlorides and appropriate bases, are employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-methanesulfonylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Mechanism of Action
The mechanism by which 2-methanesulfonylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
2-methylcyclopentane-1-carboxylic acid: Contains a methyl group instead of a methanesulfonyl group, leading to different chemical properties and reactivity.
2-sulfonylcyclopentane-1-carboxylic acid: Similar structure but with different substituents on the sulfonyl group.
Uniqueness
2-methanesulfonylcyclopentane-1-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups on the cyclopentane ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
2-methylsulfonylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-12(10,11)6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCUOZZSUQYXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494742-12-9 |
Source
|
Record name | 2-methanesulfonylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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